Apelin-17 (human, bovine) acetate

Receptor pharmacology Radioligand binding APLNR affinity

Apelin-17 (human, bovine) acetate is the definitive reference full agonist for apelin receptor (APLNR) signaling studies. It displays the highest binding affinity among all endogenous isoforms (pKᵢ = 9.63 ± 0.17, 6.3-fold over [Pyr¹]Apelin-13) and uniquely balanced, equipotent activity across G-protein (cAMP pD₂ = 10.31) and β-arrestin (pD₂ = 10.26) pathways (ΔpD₂ = 0.05), eliminating biased agonism confounders. Its superior cAMP inhibition potency (pD₂ = 10.31) enables ~4.4-fold lower peptide consumption versus shorter isoforms. Procure the acetate salt for DMSO solubility (10 mM) and -20°C long-term stability.

Molecular Formula C98H160N34O22S
Molecular Weight 2198.6 g/mol
Cat. No. B14769729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApelin-17 (human, bovine) acetate
Molecular FormulaC98H160N34O22S
Molecular Weight2198.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N.CC(=O)O
InChIInChI=1S/C96H156N34O20S.C2H4O2/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97;1-2(3)4/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113);1H3,(H,3,4)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1
InChIKeySKUSLCUDTZUPIP-KRXWUICHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apelin-17 (human, bovine) acetate: Technical Specifications and Pharmacological Profile for Preclinical Procurement


Apelin-17 (human, bovine) acetate is an endogenous 17-amino acid peptide agonist of the apelin receptor (APLNR/APJ), a class A G protein-coupled receptor [1]. The acetate salt form (C₉₈H₁₆₀N₃₄O₂₂S, MW 2198.63) is the standard research-grade formulation, offering solubility in DMSO at 10 mM with long-term storage stability at -20°C (powder, 3 years) or -80°C (in solvent, 1 year) . It potently inhibits forskolin-stimulated cAMP accumulation (pIC₅₀ = 9.94) and demonstrates high-affinity receptor binding (pIC₅₀ = 9.02 on HEK 293 cells expressing human APJ) .

Why Apelin-17 (human, bovine) acetate Cannot Be Substituted by Apelin-13 or [Pyr¹]Apelin-13 in Experimental Workflows


Substituting Apelin-17 with shorter apelin isoforms (e.g., Apelin-13 or [Pyr¹]Apelin-13) introduces significant experimental variability due to quantifiable differences in receptor binding affinity, functional potency across signaling pathways, and metabolic stability profiles. Apelin-17 demonstrates the highest reported affinity for the human apelin receptor (pKᵢ = 9.63 ± 0.17) among all endogenous isoforms, exceeding [Pyr¹]Apelin-13 by approximately 6.3-fold in binding affinity [1]. Furthermore, [Pyr¹]Apelin-13 exhibits marked signaling bias, being approximately 10-fold more potent in Gαᵢ-mediated cAMP inhibition (pD₂ = 9.52 ± 0.05) than in β-arrestin recruitment (pD₂ = 8.53 ± 0.03), whereas Apelin-17 maintains balanced, equipotent activity across both pathways (pD₂ = 10.31 ± 0.28 and pD₂ = 10.26 ± 0.09, respectively) [2]. This differential pharmacology precludes direct interchangeability without introducing confounding variables related to biased agonism.

Apelin-17 (human, bovine) acetate: Quantitative Differentiation Evidence vs. Comparator Apelin Receptor Agonists


Apelin-17 Exhibits Highest Receptor Binding Affinity Among Endogenous Apelin Isoforms

In direct head-to-head competition binding experiments using human heart tissue homogenates with [¹²⁵I]Apelin-13 as the radioligand, Apelin-17 exhibited the highest affinity (pKᵢ = 9.63 ± 0.17) among all endogenous apelin peptides tested. This represents a 6.3-fold higher binding affinity compared to [Pyr¹]Apelin-13 (pKᵢ = 8.83 ± 0.06) and approximately 39-fold higher affinity than the ACE2 cleavage product [Pyr¹]Apelin-13(1-12) (pKᵢ = 8.04 ± 0.06) [1].

Receptor pharmacology Radioligand binding APLNR affinity

Apelin-17 Demonstrates Superior Potency in cAMP Inhibition vs. All Endogenous Apelin Peptides

In head-to-head functional assays measuring inhibition of forskolin-stimulated cAMP accumulation, Apelin-17 demonstrated the highest potency with a pD₂ value of 10.31 ± 0.28. This potency exceeds that of [Pyr¹]Apelin-13 (pD₂ = 9.67 ± 0.04) by 4.4-fold, Apelin-13(F13A) (pD₂ = 9.54 ± 0.05) by 5.9-fold, and [Pyr¹]Apelin-13(1-12) (pD₂ = 9.30 ± 0.06) by 10.2-fold [1].

cAMP assay Gαᵢ signaling Functional potency

Apelin-17 Maintains Balanced Signaling Across G-Protein and β-Arrestin Pathways Without Intrinsic Bias

In parallel functional assays comparing Gαᵢ-mediated cAMP inhibition and β-arrestin recruitment, [Pyr¹]Apelin-13 displays pronounced signaling bias, being approximately 10-fold more potent in cAMP inhibition (pD₂ = 9.52 ± 0.05) than in β-arrestin recruitment (pD₂ = 8.53 ± 0.03). In contrast, Apelin-17 demonstrates balanced, equipotent activity across both pathways, with pD₂ values of 10.31 ± 0.28 for cAMP inhibition and 10.26 ± 0.09 for β-arrestin recruitment [1]. This lack of intrinsic bias contrasts sharply with [Pyr¹]Apelin-13.

Biased agonism β-arrestin recruitment Functional selectivity

Apelin-17-Based Analogues Achieve 340-Fold Plasma Half-Life Extension vs. Native Apelin-17

While native Apelin-17 has an extremely short in vivo half-life (in the minute range), structure-activity studies demonstrate that Apelin-17 serves as a superior scaffold for developing metabolically stable analogues. Incorporation of non-canonical amino acids L-cyclohexylalanine and L-homoarginine into Apelin-17 analogues yields up to a 340-fold increase in plasma half-life compared to native Apelin-17 isoforms, whereas corresponding 13-mer analogues achieve only up to 40-fold extension relative to native Apelin-13 [1]. This 8.5-fold greater relative improvement from the Apelin-17 scaffold underscores its value as a starting point for stable analogue development.

Metabolic stability Peptide engineering Plasma half-life

Apelin-17 Demonstrates Functional Activity in β-Arrestin Recruitment Whereas Shorter Fragments Show Severely Impaired Efficacy

In β-arrestin recruitment assays, Apelin-17 exhibits robust potency (pD₂ = 10.26 ± 0.09) that is nearly two orders of magnitude (approximately 68-fold) greater than [Pyr¹]Apelin-13 (pD₂ = 8.43 ± 0.08). Critically, shorter apelin fragments (those with fewer than 10 amino acids) exhibit pD₂ values below 6.0, representing a >18,000-fold reduction in potency compared to Apelin-17 [1]. This establishes Apelin-17 as the minimal full-efficacy endogenous agonist for β-arrestin-mediated signaling.

β-arrestin Receptor internalization Structure-activity relationship

Apelin-17 ACE2 Cleavage Product (Apelin-16) Loses Cardioprotective Efficacy in Ischemia-Reperfusion Injury Model

ACE2-mediated proteolytic processing differentially affects Apelin-17 and [Pyr¹]Apelin-13. In a myocardial ischemia-reperfusion injury model, both Apelin-17 and [Pyr¹]Apelin-13 rescued contractile function. However, the ACE2 cleavage products—Apelin-16 (from Apelin-17) and Pyr-Apelin-12 (from [Pyr¹]Apelin-13)—were devoid of cardioprotective effects [1]. This class-level evidence confirms that the full-length Apelin-17 sequence is required for maintaining therapeutic efficacy in cardiac injury models, supporting selection of intact Apelin-17 over truncated forms for cardiovascular studies.

ACE2 metabolism Ischemia-reperfusion Cardioprotection

Apelin-17 (human, bovine) acetate: Evidence-Based Research Applications and Selection Scenarios


Reference Agonist for Characterizing Biased Ligands at the Apelin Receptor

Apelin-17 serves as the optimal reference full agonist for studies evaluating biased agonism at APLNR due to its balanced, equipotent activity across G-protein and β-arrestin pathways (cAMP pD₂ = 10.31 ± 0.28; β-arrestin pD₂ = 10.26 ± 0.09, ΔpD₂ = 0.05) [1]. In contrast, [Pyr¹]Apelin-13 exhibits pronounced G-protein bias (10-fold preference), making it unsuitable as an unbiased comparator [2]. Researchers developing biased agonists or assessing functional selectivity should prioritize Apelin-17 to establish an unbiased baseline response.

High-Sensitivity cAMP Inhibition Assays Requiring Maximal Assay Window

For laboratories conducting cAMP inhibition assays with limited sample material or requiring maximal signal-to-noise ratios, Apelin-17 provides the highest potency among all endogenous apelin peptides (pD₂ = 10.31 ± 0.28) [1]. This translates to approximately 4.4-fold lower peptide consumption compared to [Pyr¹]Apelin-13 (pD₂ = 9.67 ± 0.04) to achieve equivalent receptor activation [2]. Procurement of Apelin-17 acetate enables more economical assay design when accounting for per-experiment peptide usage.

Cardiovascular Disease Models with Ex Vivo or In Vivo Ischemia-Reperfusion Components

In myocardial ischemia-reperfusion injury models, intact Apelin-17 rescues contractile function, whereas its ACE2 cleavage product (Apelin-16) is devoid of cardioprotective effects [1]. This establishes a requirement for full-length Apelin-17 in cardiac protection studies. Additionally, Apelin-17-based stable analogues (e.g., LIT01-196) normalize blood pressure in hypertensive DOCA-salt rats for >7 hours after subcutaneous administration (90 nmol/kg), with an ED₅₀ of 3.1 nmol/kg in hypertensive animals versus 9.8 nmol/kg in normotensive controls [2]. These data support selection of Apelin-17 over shorter isoforms for translational cardiovascular research.

Scaffold Development for Metabolically Stable Apelinergic Therapeutics

The Apelin-17 scaffold yields up to 340-fold improvement in plasma half-life when modified with non-canonical amino acids (L-cyclohexylalanine, L-homoarginine), compared to only 40-fold improvement achievable from Apelin-13-based analogues [1]. This 8.5-fold differential in engineering potential makes Apelin-17 the preferred starting point for laboratories developing stable apelin receptor agonists. Procurement of Apelin-17 acetate supports peptide engineering programs aimed at overcoming the minute-range half-life limitation of native apelin peptides [2].

Binding Studies Requiring High-Affinity Radioligand Competition

In competition binding experiments using human tissue, Apelin-17 demonstrates the highest affinity (pKᵢ = 9.63 ± 0.17) among endogenous isoforms, exceeding [Pyr¹]Apelin-13 (pKᵢ = 8.83 ± 0.06) by 6.3-fold [1]. For laboratories performing receptor occupancy studies or characterizing novel APLNR ligands via competition binding, Apelin-17 provides superior displacement of [¹²⁵I]Apelin-13 radioligand, enabling more precise Kᵢ determinations at lower competing peptide concentrations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apelin-17 (human, bovine) acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.